Cas no 1804159-24-7 (1-(4-Bromo-2-ethylphenyl)-2-chloropropan-1-one)

1-(4-Bromo-2-ethylphenyl)-2-chloropropan-1-one is a brominated and chlorinated aromatic ketone with potential applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring both bromine and chlorine substituents, enhances reactivity in cross-coupling reactions and other transformations. The ethyl group at the ortho position may influence steric and electronic properties, making it useful for selective functionalization. This compound is typically employed in research settings for the development of novel chemical entities. Its stability under standard conditions and well-defined synthetic pathway ensure consistent performance in laboratory applications. Proper handling is advised due to the presence of halogenated functional groups.
1-(4-Bromo-2-ethylphenyl)-2-chloropropan-1-one structure
1804159-24-7 structure
Product Name:1-(4-Bromo-2-ethylphenyl)-2-chloropropan-1-one
CAS No:1804159-24-7
MF:C11H12BrClO
MW:275.569381713867
CID:4792335
Update Time:2025-10-31

1-(4-Bromo-2-ethylphenyl)-2-chloropropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Bromo-2-ethylphenyl)-2-chloropropan-1-one
    • Inchi: 1S/C11H12BrClO/c1-3-8-6-9(12)4-5-10(8)11(14)7(2)13/h4-7H,3H2,1-2H3
    • InChI Key: IVKZSNJQYSDHNV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C(C(C)Cl)=O)=C(C=1)CC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 208
  • XLogP3: 4.1
  • Topological Polar Surface Area: 17.1

1-(4-Bromo-2-ethylphenyl)-2-chloropropan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013014695-250mg
1-(4-Bromo-2-ethylphenyl)-2-chloropropan-1-one
1804159-24-7 97%
250mg
504.00 USD 2021-05-31
Alichem
A013014695-500mg
1-(4-Bromo-2-ethylphenyl)-2-chloropropan-1-one
1804159-24-7 97%
500mg
863.90 USD 2021-05-31
Alichem
A013014695-1g
1-(4-Bromo-2-ethylphenyl)-2-chloropropan-1-one
1804159-24-7 97%
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1,534.70 USD 2021-05-31

Additional information on 1-(4-Bromo-2-ethylphenyl)-2-chloropropan-1-one

Introduction to 1-(4-Bromo-2-ethylphenyl)-2-chloropropan-1-one (CAS No. 1804159-24-7) and Its Emerging Applications in Chemical Biology

The compound 1-(4-Bromo-2-ethylphenyl)-2-chloropropan-1-one (CAS No. 1804159-24-7) represents a significant advancement in the realm of specialized organic chemistry, particularly within the context of medicinal and pharmaceutical research. This molecule, characterized by its unique structural motifs including a 4-bromo-2-ethylphenyl substituent and a chloro-substituted propanone backbone, has garnered considerable attention due to its versatile reactivity and potential applications in synthetic chemistry and drug discovery.

At the heart of the compound's utility lies its dual functionality, which positions it as a valuable intermediate in the synthesis of more complex molecules. The presence of both bromine and chlorine atoms provides distinct handles for further chemical manipulation, enabling researchers to explore diverse synthetic pathways. These features make 1-(4-Bromo-2-ethylphenyl)-2-chloropropan-1-one particularly attractive for constructing novel pharmacophores, which are essential for developing new therapeutic agents.

Recent studies have highlighted the compound's role in the development of small-molecule inhibitors targeting various biological pathways. For instance, researchers have leveraged its structural framework to design molecules with potential activity against enzymes implicated in inflammatory diseases and cancer. The 4-bromo-2-ethylphenyl moiety, in particular, has been shown to interact favorably with specific amino acid residues in protein targets, modulating their activity and potentially leading to therapeutic benefits.

In the context of medicinal chemistry, the chloro-substituted propanone core serves as a versatile scaffold for further derivatization. This allows chemists to fine-tune the electronic and steric properties of the molecule, optimizing its binding affinity and selectivity. Such modifications are critical for improving drug-like properties, including solubility, metabolic stability, and pharmacokinetic profiles.

The compound's significance extends beyond academic research; it has also found applications in industrial settings where high-throughput screening is employed to identify lead compounds for drug development. Its well-defined structure and predictable reactivity make it an ideal candidate for library synthesis, enabling rapid exploration of chemical space. This approach has been instrumental in accelerating the discovery process for novel therapeutics.

From a synthetic chemistry perspective, 1-(4-Bromo-2-ethylphenyl)-2-chloropropan-1-one exemplifies the importance of functional group interconversion in streamlining complex synthetic routes. The ability to selectively modify either the bromine or chlorine substituents allows for modular construction of larger molecules, reducing both cost and time associated with drug development. Such efficiency is increasingly critical as pharmaceutical companies strive to meet growing demands for innovative treatments.

Moreover, advances in computational chemistry have further enhanced the utility of this compound by enabling virtual screening and molecular docking studies. These methods allow researchers to predict binding interactions between 1-(4-Bromo-2-ethylphenyl)-2-chloropropan-1-one derivatives and biological targets with high precision. This predictive capability has significantly accelerated the identification of promising candidates for further experimental validation.

The compound's potential extends into materials science as well, where its unique structural features make it suitable for developing advanced polymers and functional materials. Researchers have explored its incorporation into polymer matrices to enhance thermal stability or mechanical strength, demonstrating its versatility beyond traditional pharmaceutical applications.

In summary, 1-(4-Bromo-2-ethylphenyl)-2-chloropropan-1-one (CAS No. 1804159-24-7) represents a multifaceted molecule with broad applications across chemical biology and pharmaceutical research. Its structural features enable diverse synthetic manipulations, making it an invaluable tool for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new methodologies for molecular construction and characterization, this compound is poised to play an increasingly pivotal role in advancing both academic science and industrial innovation.

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